molecular formula C5H8N4OS B188954 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one CAS No. 18826-96-5

4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

Cat. No.: B188954
CAS No.: 18826-96-5
M. Wt: 172.21 g/mol
InChI Key: QGWGENIBCSVSNQ-UHFFFAOYSA-N
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Description

4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C5H8N4OS and its molecular weight is 172.21 g/mol. The purity is usually 95%.
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Biological Activity

4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, commonly known as Metribuzin, is a triazine herbicide widely used in agriculture for weed control. Its chemical structure comprises a triazine ring with amino and methylthio functional groups, which contribute to its biological activity. This article explores the biological activity of Metribuzin, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Chemical Formula : C5_5H8_8N4_4OS
  • Molecular Weight : 172.21 g/mol
  • CAS Number : 18826-96-5

Metribuzin functions primarily as a photosynthesis inhibitor. It disrupts the electron transport chain in photosystem II, leading to the generation of reactive oxygen species (ROS) and ultimately causing plant cell death. The herbicide's selectivity is attributed to its higher affinity for the photosynthetic machinery of susceptible plants compared to non-target species.

Herbicidal Activity

Metribuzin is effective against a broad spectrum of annual weeds and some perennial species. Its application leads to significant reductions in weed biomass and seed production.

Weed Species Efficacy (%) Application Rate (kg/ha)
Amaranthus retroflexus901.0
Chenopodium album851.0
Setaria viridis750.8

Cytotoxic Activity

Recent studies have investigated the cytotoxic effects of Metribuzin on various cancer cell lines. The compound has shown potential in inducing apoptosis and cell cycle arrest in certain cancer types.

  • In Vitro Studies :
    • Metribuzin was tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
    • The IC50_{50} values were determined using MTT assays.
Cell Line IC50_{50} (µM) Mechanism of Action
HCT-11612Induces G0/G1 arrest
MCF-715Induces apoptosis via ROS generation
HeLa20Cell cycle arrest at G2/M phase
  • Apoptosis Induction :
    • Flow cytometry analysis revealed that treatment with Metribuzin resulted in increased sub-G1 populations, indicating apoptosis.
    • The compound was shown to activate caspases involved in apoptotic pathways.

Agricultural Applications

In agricultural settings, Metribuzin has been extensively studied for its efficacy in controlling weed populations in crops such as potatoes and soybeans. Field trials demonstrated that Metribuzin effectively reduced weed competition and improved crop yields.

Environmental Impact

Research has also focused on the environmental persistence and degradation pathways of Metribuzin. Studies indicate that under aerobic conditions, Metribuzin degrades into less toxic metabolites, which are less harmful to non-target organisms.

Scientific Research Applications

Herbicidal Activity

The compound is primarily recognized for its herbicidal properties. It belongs to the class of triazine herbicides, which are widely used to control a variety of weeds in agricultural settings. The mechanism often involves inhibiting photosynthesis in target plants, leading to their death while being relatively safe for crops.

Case Study: Metamitron
A related compound, metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one), has been extensively studied for its herbicidal efficacy. Research indicates that compounds derived from this chemical framework exhibit strong herbicidal activity against various weeds while maintaining a favorable safety profile for crops like sugar beets and potatoes .

Anticancer Potential

Recent studies have explored the anticancer potential of triazine derivatives, including 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. These compounds have shown cytotoxic activity against several cancer cell lines.

Research Findings
A study on 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides demonstrated that triazine derivatives can induce apoptosis in cancer cells such as HCT-116 and HeLa. The IC50 values for these compounds were found to be below 100 μM, indicating significant anticancer activity .

Photodegradation Studies

The environmental stability of triazine compounds is crucial for assessing their ecological impact. Research on the photodegradation of metamitron suggests that these compounds can degrade under UV light when adsorbed onto titanium dioxide surfaces. This property is essential for understanding their environmental fate and potential toxicity to non-target organisms .

Data Table: Summary of Applications

Application AreaDescriptionNotable Compounds
AgriculturalHerbicide effective against various weedsMetamitron (related compound)
Medicinal ChemistryAnticancer activity against multiple cancer cell lines4-chloro-N-(5-aryl) derivatives
Environmental ChemistryStability and degradation studies under environmental conditionsMetamitron

Properties

IUPAC Name

4-amino-6-methyl-3-methylsulfanyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-3-4(10)9(6)5(11-2)8-7-3/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWGENIBCSVSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172173
Record name 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18826-96-5
Record name 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

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